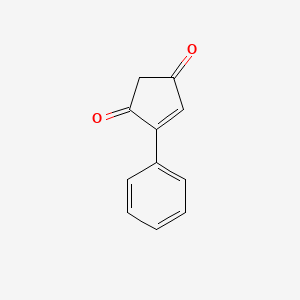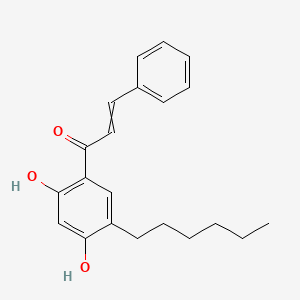![molecular formula C10H8OSSe B14672893 2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde CAS No. 39857-07-3](/img/structure/B14672893.png)
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde is an organosulfur compound with a unique structure that includes a benzo[b]thiophene ring substituted with a methylseleno group and a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of benzo[b]thiophene-2-carboxaldehyde with methylselenol in the presence of a base, such as sodium hydride, under an inert atmosphere . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form a selenoxide or selenone.
Reduction: The formyl group can be reduced to a hydroxymethyl group or further to a methyl group.
Substitution: The formyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Hydroxymethyl or methyl derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of 2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and methylseleno groups, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the modulation of biological pathways, such as apoptosis or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thiophene-2-carboxaldehyde: Lacks the methylseleno group, making it less reactive in certain chemical reactions.
3-Methylbenzo[b]thiophene-2-carboxaldehyde: Similar structure but with a methyl group instead of a methylseleno group, leading to different reactivity and applications
Uniqueness
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde is unique due to the presence of the methylseleno group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
39857-07-3 |
|---|---|
Molekularformel |
C10H8OSSe |
Molekulargewicht |
255.21 g/mol |
IUPAC-Name |
2-methylselanyl-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H8OSSe/c1-13-10-8(6-11)7-4-2-3-5-9(7)12-10/h2-6H,1H3 |
InChI-Schlüssel |
XJNSIYGSOZYCQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]C1=C(C2=CC=CC=C2S1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


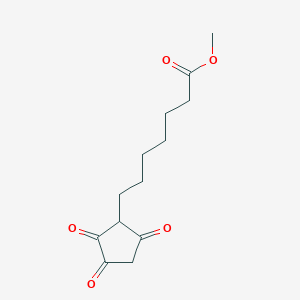
![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)

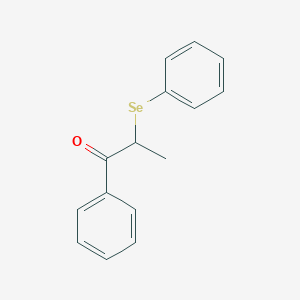

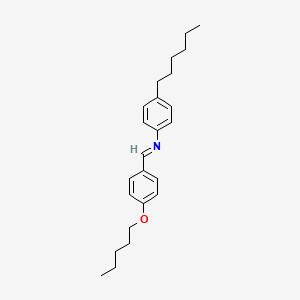
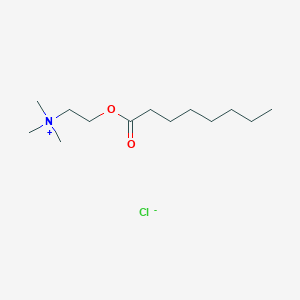
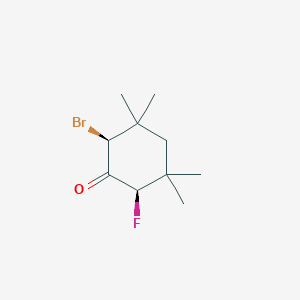
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
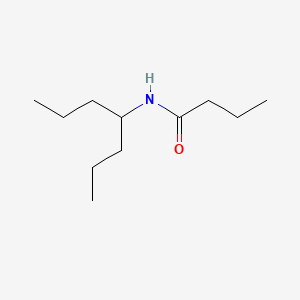
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
